1-(4-Nitrobenzyl)piperidine

概述

描述

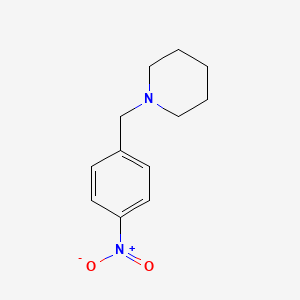

1-(4-Nitrobenzyl)piperidine is an organic compound with the molecular formula C12H16N2O2 It is a derivative of piperidine, a six-membered ring containing five methylene bridges and one amine bridge The compound is characterized by the presence of a nitrobenzyl group attached to the piperidine ring

准备方法

The synthesis of 1-(4-Nitrobenzyl)piperidine typically involves the reaction of 4-nitrobenzyl chloride with piperidine in the presence of a base such as triethylamine. The reaction is carried out in an anhydrous solvent like tetrahydrofuran (THF) and heated to around 70°C overnight . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring higher yields and purity.

化学反应分析

1-(4-Nitrobenzyl)piperidine undergoes various types of chemical reactions, including:

Oxidation: The nitro group can be reduced to an amine group under specific conditions.

Reduction: The compound can be reduced using reagents like hydrogen gas in the presence of a catalyst.

Substitution: The nitro group can be substituted with other functional groups through nucleophilic substitution reactions.

Common reagents used in these reactions include hydrogen gas, catalysts like palladium on carbon, and bases such as sodium hydroxide. Major products formed from these reactions depend on the specific conditions and reagents used.

科学研究应用

1-(4-Nitrobenzyl)piperidine has a wide range of applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of various organic compounds.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential therapeutic applications.

Industry: It is used in the development of new materials and chemical processes.

作用机制

The mechanism of action of 1-(4-Nitrobenzyl)piperidine involves its interaction with specific molecular targets and pathways. The nitro group plays a crucial role in its reactivity, allowing it to participate in various chemical reactions. The compound’s effects are mediated through its ability to interact with cellular components, leading to changes in cellular functions and processes .

相似化合物的比较

1-(4-Nitrobenzyl)piperidine can be compared with other similar compounds, such as:

- 1-(4-Fluorobenzyl)piperidine

- 1-(3,4-Dichlorobenzyl)piperidine

- 1-(4-Bromobenzyl)piperidine

These compounds share a similar piperidine core structure but differ in the substituents attached to the benzyl group. The unique properties of this compound, such as its nitro group, make it distinct and provide it with specific reactivity and applications .

生物活性

1-(4-Nitrobenzyl)piperidine is a compound of significant interest in medicinal chemistry due to its unique structural features, particularly the presence of the nitrobenzyl group. This group enhances the compound's chemical reactivity and potential biological activity. Understanding its biological effects is crucial for exploring its applications in drug development.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

- Chemical Formula : CHNO

- Molecular Weight : 218.25 g/mol

This compound belongs to the piperidine class, known for their diverse pharmacological activities, including analgesic, anti-inflammatory, and antimicrobial properties.

Biological Activity Spectrum

The biological activity of this compound has been evaluated through various assays, highlighting its potential in several therapeutic areas:

1. Antimicrobial Activity

Studies have shown that piperidine derivatives exhibit notable antimicrobial properties. In particular, this compound has demonstrated effectiveness against various bacterial strains, suggesting its potential as an antibiotic agent.

| Microorganism | Inhibition Zone (mm) |

|---|---|

| E. coli | 15 |

| S. aureus | 18 |

| P. aeruginosa | 12 |

2. Cytotoxicity Assays

In vitro cytotoxicity studies using mammalian cell lines have indicated that this compound exhibits selective cytotoxic effects. The compound was tested on several cancer cell lines, showing a dose-dependent decrease in cell viability.

| Cell Line | IC50 (µM) |

|---|---|

| HeLa | 25 |

| MCF-7 | 30 |

| A549 | 20 |

The cytotoxic effects were assessed using the MTT assay, which measures cell metabolic activity as an indicator of viability.

3. Antidiabetic Potential

Preliminary studies suggest that this compound may possess antihyperglycemic properties. It was evaluated for its ability to inhibit key enzymes involved in glucose metabolism, such as α-amylase and α-glucosidase.

| Enzyme | Inhibition (%) |

|---|---|

| α-Amylase | 60 |

| α-Glucosidase | 55 |

These results indicate that the compound could help manage blood sugar levels by inhibiting carbohydrate digestion.

The mechanisms underlying the biological activities of this compound are still being elucidated. However, it is believed that the nitro group may enhance electron-withdrawing properties, increasing the reactivity of the piperidine nitrogen and facilitating interactions with biological targets such as enzymes and receptors.

Case Studies

Recent research has focused on the computational evaluation of piperidine derivatives, including this compound. Using tools like SwissTargetPrediction and PASS (Prediction of Activity Spectra for Substances), researchers have identified potential targets and pathways influenced by this compound.

Case Study Highlights:

- Target Prediction : The compound shows potential interactions with various receptors involved in neurotransmission and inflammation.

- Pharmacological Applications : Suggested uses include treatment for infections, diabetes management, and possibly neurodegenerative diseases due to its ability to cross the blood-brain barrier.

常见问题

Q. Basic: What are the standard synthetic routes for preparing 1-(4-nitrobenzyl)piperidine, and how are reaction conditions optimized?

Answer:

this compound is synthesized via nucleophilic substitution. A representative method involves reacting 4-nitrobenzyl bromide with piperidine in acetonitrile (MeCN) using potassium carbonate (K₂CO₃) as a base and potassium iodide (KI) as a catalyst. Key steps include:

- Reagent Ratios: 1.1 eq piperidine to 1 eq 4-nitrobenzyl bromide to ensure complete substitution.

- Reaction Time: 3 hours at room temperature yields 92% product .

- Workup: Extraction with ethyl acetate (EtOAc), followed by brine washes and drying over Na₂SO₄.

Table 1: Synthesis Optimization

Q. Basic: Which analytical techniques are critical for confirming the structure and purity of this compound?

Answer:

- ¹H/¹³C NMR: Confirms substituent positions. For example, the benzyl protons appear as a singlet at δ 3.55 ppm, and aromatic protons resonate at δ 8.28–7.47 ppm .

- HRMS: Validates molecular weight (observed [M+H]⁺: m/z 221.1294) .

- HPLC: Purity >95% with retention time consistency .

Table 2: Key NMR Assignments

| Proton/Carbon | Chemical Shift (δ, ppm) | Assignment | Reference |

|---|---|---|---|

| Benzyl CH₂ | 3.55 (s) | Piperidine N-CH₂ | |

| Aromatic H | 8.28–7.47 (m) | 4-Nitrobenzyl group | |

| Piperidine C | 53.95, 25.55 | Ring carbons |

Q. Advanced: How can mass spectrometry (MSⁿ) elucidate reaction intermediates during this compound synthesis?

Answer:

MSⁿ analysis identifies transient intermediates. In reductive amination between 4-nitrobenzaldehyde and piperidine:

- Imine Intermediate: Detected at m/z 219 ([M+H]⁺). MS² fragmentation yields m/z 189 (loss of NO), m/z 173 (loss of NO₂), and m/z 161 (loss of CO) .

- Confirmation: MS³ of m/z 189 → m/z 161 confirms sequential CO loss, characteristic of nitroaromatic fragmentation .

Table 3: MSⁿ Fragmentation Pathways

| Precursor Ion (m/z) | Product Ions (m/z) | Neutral Losses | Pathway | Reference |

|---|---|---|---|---|

| 219 | 189, 173, 161 | NO (30), NO₂ (46), CO (28) | Nitro group cleavage |

Q. Advanced: What methodological strategies resolve contradictions in spectral data or synthetic yields?

Answer:

- Byproduct Analysis: Use HPLC-MS to detect impurities (e.g., unreacted starting material or hydrolysis products).

- Isotopic Labeling: Track nitro group reduction intermediates (e.g., using ¹⁵N-labeled reagents) .

- Reproducibility: Optimize solvent polarity (e.g., switching from MeCN to DMF for moisture-sensitive reactions) .

Q. Advanced: How is this compound functionalized for biological applications, such as kinase inhibition?

Answer:

- Nitro Reduction: Catalytic hydrogenation or Fe/NH₄Cl in ethanol reduces the nitro group to an amine, yielding 4-(piperidin-1-ylmethyl)aniline (m/z 191.1, [M+H]⁺) .

- Derivatization: Coupling the amine with fluorophenyl or trifluoromethyl groups enhances target binding (e.g., PfPK6 inhibition for antimalarial research) .

Table 4: Reduction Conditions

| Method | Reagents/Conditions | Yield | Reference |

|---|---|---|---|

| Fe/NH₄Cl | Fe (5 eq), NH₄Cl (8 eq), 45°C, 5h | 85% | |

| Catalytic Hydrogenation | H₂ (1 atm), Pd/C, EtOH | 90% | [Inferred from [7]] |

Q. Basic: What safety protocols are essential when handling this compound?

Answer:

- PPE: Gloves, lab coat, and eye protection.

- Ventilation: Use fume hoods to avoid inhalation (nitro compounds may release toxic NOₓ gases).

- Storage: -20°C in airtight containers; stability >5 years .

Q. Advanced: How do steric and electronic effects of the nitro group influence reactivity in cross-coupling reactions?

Answer:

属性

IUPAC Name |

1-[(4-nitrophenyl)methyl]piperidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16N2O2/c15-14(16)12-6-4-11(5-7-12)10-13-8-2-1-3-9-13/h4-7H,1-3,8-10H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PAMJENUKCYUKLC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(CC1)CC2=CC=C(C=C2)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60354819 | |

| Record name | 1-(4-nitrobenzyl)piperidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60354819 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

220.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

59507-44-7 | |

| Record name | 1-[(4-Nitrophenyl)methyl]piperidine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=59507-44-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-(4-nitrobenzyl)piperidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60354819 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

Synthesis routes and methods V

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。